1-(Bromomethyl)-4-propylbenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Bromomethyl)-4-propylbenzene is an organic compound that belongs to the class of aromatic hydrocarbons It consists of a benzene ring substituted with a bromomethyl group at the first position and a propyl group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
1-(Bromomethyl)-4-propylbenzene can be synthesized through several methods. One common approach involves the bromination of 4-propylbenzyl alcohol. The reaction typically uses hydrobromic acid (HBr) or phosphorus tribromide (PBr3) as the brominating agents. The reaction is carried out under reflux conditions to ensure complete conversion of the alcohol to the bromomethyl derivative.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of catalysts and controlled temperature and pressure conditions can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
1-(Bromomethyl)-4-propylbenzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding alcohols, amines, or thioethers.
Oxidation: The compound can be oxidized to form 4-propylbenzaldehyde or 4-propylbenzoic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The bromomethyl group can be reduced to a methyl group using reducing agents such as lithium aluminum hydride (LiAlH4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) in aqueous or alcoholic solution.
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Major Products Formed
Nucleophilic Substitution: 4-propylbenzyl alcohol, 4-propylbenzylamine, 4-propylbenzylthioether.
Oxidation: 4-propylbenzaldehyde, 4-propylbenzoic acid.
Reduction: 4-propyltoluene.
Scientific Research Applications
1-(Bromomethyl)-4-propylbenzene has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: It can be used in the development of drug candidates and active pharmaceutical ingredients.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties.
Chemical Biology: It is employed in the study of biochemical pathways and the development of molecular probes.
Mechanism of Action
The mechanism of action of 1-(Bromomethyl)-4-propylbenzene primarily involves its reactivity as an electrophile due to the presence of the bromomethyl group. This group can undergo nucleophilic substitution reactions, where nucleophiles attack the carbon atom bonded to the bromine, leading to the formation of new chemical bonds. The benzene ring provides stability to the molecule and can participate in electrophilic aromatic substitution reactions.
Comparison with Similar Compounds
Similar Compounds
1-(Bromomethyl)-4-methylbenzene: Similar structure but with a methyl group instead of a propyl group.
1-(Bromomethyl)-4-ethylbenzene: Similar structure but with an ethyl group instead of a propyl group.
1-(Bromomethyl)-4-tert-butylbenzene: Similar structure but with a tert-butyl group instead of a propyl group.
Uniqueness
1-(Bromomethyl)-4-propylbenzene is unique due to the presence of the propyl group, which influences its reactivity and physical properties. The length and branching of the alkyl chain can affect the compound’s solubility, boiling point, and interaction with other molecules, making it distinct from its methyl, ethyl, and tert-butyl analogs.
Properties
IUPAC Name |
1-(bromomethyl)-4-propylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13Br/c1-2-3-9-4-6-10(8-11)7-5-9/h4-7H,2-3,8H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICPVFOAWQNIBBW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)CBr |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00623814 |
Source
|
Record name | 1-(Bromomethyl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.11 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91062-39-4 |
Source
|
Record name | 1-(Bromomethyl)-4-propylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00623814 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.